Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Overview
Description
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Derivatives :
- S. Kato and T. Morie (1996) describe a synthesis method involving methyl 4-amino-2,3-dihydroxybenzoate, highlighting the compound's utility in creating benzotriazole derivatives and other complex organic molecules (Kato & Morie, 1996).
- M. Prezent and V. Dorokhov (2012) discuss the reaction of methyl 4-chloro-3-oxobutanoate with benzoylcyanamide, leading to the formation of ketene N-benzoylaminal, a compound showing the versatility of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in creating diverse chemical structures (Prezent & Dorokhov, 2012).
Development of Novel Heterocyclic Systems :
- J. Dodonova et al. (2010) synthesized methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, demonstrating the role of this compound in developing novel heterocyclic systems with potential pharmaceutical applications (Dodonova et al., 2010).
Supramolecular Chemistry and Crystal Structures :
- J. Portilla et al. (2007) investigated the hydrogen-bonded structures of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a derivative of this compound, providing insights into the compound's role in forming complex molecular architectures (Portilla et al., 2007).
Electrochemical Applications :
- H. Senboku et al. (2011) described a novel electrochemical method for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, indicating the potential of this compound in electrochemistry (Senboku et al., 2011).
Bioactive Molecule Synthesis :
- T. Kakigami et al. (1998) worked on the synthesis of serotonin 5-HT4 receptor agonistic activity of optical isomers, showcasing the significance of this compound in the synthesis of pharmacologically active molecules (Kakigami et al., 1998).
Mechanism of Action
Target of Action
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is known to be an impurity of Prucalopride . Prucalopride is a selective 5-HT4 receptor agonist . Therefore, it can be inferred that the primary target of this compound could be the 5-HT4 receptors.
Biochemical Pathways
Given its potential interaction with 5-ht4 receptors , it may influence serotonin signaling pathways, which play crucial roles in various biological processes including mood regulation, gastrointestinal motility, and more.
Result of Action
Its potential interaction with 5-ht4 receptors suggests that it may influence cellular processes regulated by serotonin signaling .
Properties
IUPAC Name |
methyl 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-14-10(13)6-4-7(11)8(12)5-2-3-15-9(5)6/h4H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKJMUYUUPEQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C2=C1OCC2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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